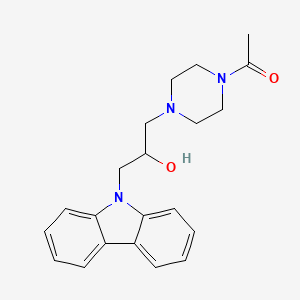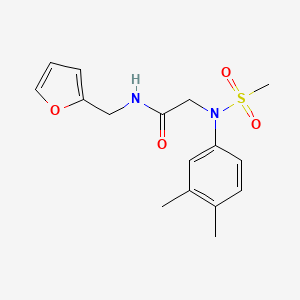
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol
Vue d'ensemble
Description
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol, also known as ACP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ACP belongs to the family of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is not fully understood. However, it has been suggested that 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to inhibit the activity of certain kinases such as protein kinase C (PKC) and tyrosine kinase.
Biochemical and Physiological Effects:
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to exhibit significant activity against certain viruses and bacteria. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, there are some limitations to using 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol may exhibit different effects in different cell lines and animal models.
Orientations Futures
There are several future directions for research on 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol. One area of research is the development of novel 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol. Additionally, further studies are needed to determine the efficacy of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to determine the safety and toxicity of 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol in humans.
Applications De Recherche Scientifique
1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been found to exhibit a wide range of potential therapeutic properties. It has been studied extensively for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has also been found to exhibit significant activity against certain viruses and bacteria. Additionally, 1-(4-acetyl-1-piperazinyl)-3-(9H-carbazol-9-yl)-2-propanol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16(25)23-12-10-22(11-13-23)14-17(26)15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-9,17,26H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQMOQOJPZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)
![5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3938617.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
![N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B3938644.png)
![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![1-({6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938659.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3938668.png)
![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)
![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3938695.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)